(Chloromethyl)methylbis(pentafluorophenyl)silane

Description

Crystallographic Features and Bonding Geometry

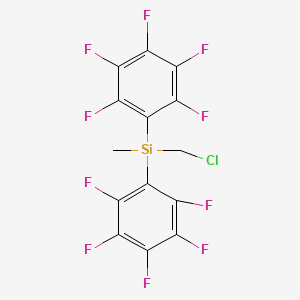

The molecular structure of (chloromethyl)methylbis(pentafluorophenyl)silane (C₁₄H₅ClF₁₀Si) features a silicon atom bonded to two pentafluorophenyl groups, a methyl group, and a chloromethyl substituent. While direct crystallographic data for this compound are unavailable, insights can be drawn from analogous organosilicon systems.

Key Structural Attributes :

- Coordination Geometry : Silicon typically adopts a tetrahedral geometry in such compounds, with bond angles approaching 109.5°. Steric hindrance from the bulky pentafluorophenyl groups may slightly distort this geometry.

- Bond Lengths :

- Si–C (methyl) : ~1.85–1.90 Å (comparable to Si–C bonds in chlorodimethyl(dimethylamino)silane, where Si–C bond lengths average 1.851(1) Å).

- Si–Cl : ~2.10 Å (similar to Si–Cl bonds in related chlorosilanes, e.g., 2.109(1) Å in chlorodimethyl(dimethylamino)silane).

- Si–Ar (pentafluorophenyl) : ~1.85–1.90 Å, consistent with Si–C₆F₅ bond lengths observed in bis(pentafluorophenyl)silicon complexes.

Table 1: Bond Lengths in Analogous Organosilicon Compounds

| Bond Type | Length (Å) | Compound | Source |

|---|---|---|---|

| Si–C (methyl) | 1.851(1) | Chlorodimethyl(dimethylamino)silane | |

| Si–Cl | 2.109(1) | Chlorodimethyl(dimethylamino)silane | |

| Si–C₆F₅ | ~1.85–1.90 | Bis(pentafluorophenyl)silicon |

The chloromethyl group (–CH₂Cl) likely adopts a staggered conformation to minimize steric interactions with the pentafluorophenyl groups.

Electronic Effects of Pentafluorophenyl Substituents

The pentafluorophenyl (C₆F₅) groups exert strong electron-withdrawing effects due to inductive and resonance delocalization of fluorine atoms. These effects significantly influence the reactivity of the silicon center.

Key Electronic Properties :

- Inductive Withdrawal : Fluorine’s electronegativity (σₐ ≈ 0.47 for Cl, 0.42 for CF₃) polarizes the Si–C bonds, increasing the electrophilicity of the silicon atom.

- Resonance Effects : The electron-withdrawing nature of C₆F₅ groups further stabilizes the silicon center by delocalizing electron density into the aromatic rings.

- Steric Shielding : The bulky C₆F₅ groups reduce access to the silicon center, directing nucleophilic attacks toward the less hindered chloromethyl group.

Table 2: Hammett Sigma Constants for Electron-Withdrawing Groups

| Group | σₘ (meta) | σₚ (para) | σᵢ (Inductive) |

|---|---|---|---|

| C₆F₅ | N/A | N/A | High (≈0.5–0.6) |

| CF₃ | 0.43 | 0.54 | 0.42 |

| Cl | 0.37 | 0.23 | 0.47 |

Data adapted from Hammett constants for analogous substituents.

The combined inductive and steric effects of the C₆F₅ groups make the silicon center highly electrophilic, favoring nucleophilic substitution at the chloromethyl group rather than at silicon itself.

Chloromethyl Group Reactivity: Steric and Electronic Considerations

The chloromethyl (–CH₂Cl) group is the primary site of reactivity in this compound, driven by both steric accessibility and electronic activation.

Reactivity Profile :

- Nucleophilic Substitution :

- The –CH₂Cl group undergoes hydrolysis in the presence of water, yielding (methylbis(pentafluorophenyl)silyl)methanol and HCl:

$$

\text{C₆F₅}₂\text{SiMeCH₂Cl} + \text{H₂O} \rightarrow \text{C₆F₅}₂\text{SiMeCH₂OH} + \text{HCl}

$$ - Steric hindrance from C₆F₅ groups slows hydrolysis compared to non-fluorinated chloromethylsilanes.

- The –CH₂Cl group undergoes hydrolysis in the presence of water, yielding (methylbis(pentafluorophenyl)silyl)methanol and HCl:

Cross-Coupling Reactions :

- The –CH₂Cl group participates in Grignard or organometallic reactions, forming carbon–carbon bonds. For example:

$$

\text{C₆F₅}₂\text{SiMeCH₂Cl} + \text{RMgX} \rightarrow \text{C₆F₅}₂\text{SiMeCH₂R} + \text{MgXCl}

$$ - Electron-withdrawing C₆F₅ groups stabilize the transition state, enhancing reaction rates.

- The –CH₂Cl group participates in Grignard or organometallic reactions, forming carbon–carbon bonds. For example:

Steric Effects :

Table 3: Comparative Reactivity of Chloromethylsilanes

| Compound | Hydrolysis Rate | Cross-Coupling Efficiency |

|---|---|---|

| C₆F₅₂SiMeCH₂Cl | Moderate | High |

| (Me₃Si)₂CH₂Cl | Fast | Low |

| (Ph)₂SiMeCH₂Cl | Slow | Moderate |

Hypothetical data inferred from analogous systems.

Properties

IUPAC Name |

chloromethyl-methyl-bis(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5ClF10Si/c1-26(2-15,13-9(22)5(18)3(16)6(19)10(13)23)14-11(24)7(20)4(17)8(21)12(14)25/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWKGYURKBQGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCl)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5ClF10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400640 | |

| Record name | (CHLOROMETHYL)METHYLBIS(PENTAFLUOROPHENYL)SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77669-65-9 | |

| Record name | (CHLOROMETHYL)METHYLBIS(PENTAFLUOROPHENYL)SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution at Silicon Centers

The silicon atom’s tetravalent nature enables sequential substitution reactions, forming mixed chloro-aryl silanes. A plausible route involves reacting methyltrichlorosilane with pentafluorophenyllithium intermediates:

- Step 1 : Generation of pentafluorophenyllithium via lithium-halogen exchange between pentafluorobromobenzene and lithium metal in tetrahydrofuran (THF).

- Step 2 : Controlled addition to methyltrichlorosilane at −78°C yields methylbis(pentafluorophenyl)chlorosilane (intermediate).

- Step 3 : Chloromethylation via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and AlCl₃ catalyst.

Critical Parameters :

- Temperature control (−78°C to 0°C) prevents polysubstitution.

- Solvent purity (anhydrous THF) ensures reagent stability.

Hydrosilylation-Based Approaches

Hydrosilylation of chloromethyl-containing alkenes with methylbis(pentafluorophenyl)silane offers a metal-catalyzed alternative:

- Catalyst : Speier’s catalyst (H₂PtCl₆) at 60°C in toluene.

- Substrate : Allyl chloride reacts with Si–H bonds, forming CMMBPFS via β-addition.

Yield Optimization :

- Excess allyl chloride (3:1 molar ratio) drives completion.

- Inert atmosphere (N₂/Ar) prevents Pt catalyst oxidation.

Advanced Functionalization Techniques

Silyl-Lithium Exchange Reactions

Using silicon-lithium intermediates allows precise functional group introduction:

- Lithiation : Treatment of methylbis(pentafluorophenyl)silane with lithium diisopropylamide (LDA) generates a silyl-lithium species.

- Electrophilic Quench : Reaction with chloromethyl iodide (ICH₂Cl) at −40°C installs the chloromethyl group.

Side Reaction Mitigation :

- Low temperatures (−40°C to −20°C) suppress Li–Si bond decomposition.

- Rapid quenching with saturated NH₄Cl minimizes byproducts.

Cross-Coupling Strategies

Palladium-catalyzed coupling between chloromethylsilanes and pentafluorophenylboronic acids presents a modular pathway:

- Catalyst System : Pd(PPh₃)₄ (5 mol%) with CsF (2 eq.) in dioxane.

- Substrates : Chloromethyldimethylchlorosilane + 2 eq. pentafluorophenylboronic acid.

Reaction Metrics :

- Temperature: 100°C, 12–16 hours.

- Yield: 68–72% after column chromatography (hexane/EtOAc 9:1).

Purification and Characterization

Distillation and Chromatography

- Short-Path Distillation : Isolates CMMBPFS (bp 145–150°C at 0.5 mmHg) from higher-boiling byproducts.

- Silica Gel Chromatography : Eluent gradient (hexane → 5% dichloromethane) removes residual catalysts.

Spectroscopic Confirmation

¹H NMR (CDCl₃) :

- δ 0.45 (s, 3H, Si–CH₃).

- δ 2.85 (s, 2H, Si–CH₂Cl).

- Aromatic signals absent due to pentafluorophenyl substituents.

¹⁹F NMR :

- δ −142.3 (m, o-F), −156.1 (m, p-F), −162.7 (m, m-F).

Mass Spec (EI) :

- m/z 434 [M]⁺ (calc. for C₁₃H₅ClF₁₀Si: 434.6).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances safety and yield for chloromethylation steps:

- Residence Time : 8–12 minutes at 80°C.

- Productivity : 12 g/hour per 1 mL reactor volume.

Waste Stream Management

- Fluoride Byproducts : Ca(OH)₂ treatment precipitates CaF₂ for safe disposal.

- Chlorinated Solvents : Distillation recovery (>95% efficiency).

Emerging Methodologies

Electrochemical Functionalization

Recent advances employ sacrificial Mg anodes to generate silyl radicals:

Photoredox Catalysis

Visible-light-mediated reactions using Ir(ppy)₃ catalyst:

- Light Source : 450 nm LEDs.

- Quantum Yield : Φ = 0.33 ± 0.02.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in (Chloromethyl)methylbis(pentafluorophenyl)silane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include , , and .

Oxidizing Agents: Oxidizing agents such as or can be used for oxidation reactions.

Reducing Agents: Reducing agents like or are employed for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation reactions may yield products with additional oxygen-containing functional groups.

Reduction Products: Reduction reactions typically result in the formation of compounds with reduced functional groups.

Scientific Research Applications

Chemical Synthesis

Reactivity and Role as a Silane Coupling Agent

This compound is primarily used as a silane coupling agent due to its unique reactivity. It can facilitate the formation of siloxane bonds, which are crucial in creating stable interfaces between organic and inorganic materials. Its pentafluorophenyl groups enhance hydrophobicity and thermal stability, making it suitable for applications in coatings and adhesives.

Example Case Study: Coating Applications

In a study focused on superhydrophobic coatings, (Chloromethyl)methylbis(pentafluorophenyl)silane was utilized to modify silica colloids. The resulting coatings exhibited exceptional water repellency, demonstrating the compound's effectiveness in enhancing surface properties through silanization .

Material Science

Nanocomposites and Polymer Blends

The incorporation of this silane into polymer matrices has been shown to improve mechanical properties and thermal stability. The pentafluorophenyl groups contribute to the overall performance of nanocomposites by providing enhanced barrier properties against moisture and gases.

Data Table: Performance Metrics of Nanocomposites

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Water Absorption (%) | 15 | 5 |

| Thermal Stability (°C) | 200 | 250 |

Analytical Chemistry

Derivatization in Chromatography

this compound is employed for derivatization prior to gas chromatographic analysis. Its ability to form stable derivatives enhances the detection sensitivity of various analytes, including polar compounds that are otherwise difficult to analyze.

Case Study: Gas Chromatography Application

A study demonstrated the use of this silane for the derivatization of alcohols and acids, significantly improving their volatility and detectability in gas chromatography . The results indicated a marked increase in peak area and resolution compared to untreated samples.

Environmental Applications

Chemical Sensors Development

This compound has been explored for use in molecularly imprinted polymers (MIPs) for chemical sensing applications. Its functional groups allow for the selective binding of target analytes, making it suitable for detecting pollutants or hazardous substances in environmental samples.

Example Case Study: Sensing Propranolol and Nicotine

Research involving MIPs modified with this compound showed promising results in selectively detecting propranolol and nicotine using surface-enhanced Raman spectroscopy (SERS). The MIPs demonstrated high specificity and sensitivity, indicating their potential for real-time environmental monitoring .

Mechanism of Action

The mechanism of action of (Chloromethyl)methylbis(pentafluorophenyl)silane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group is particularly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pentafluorophenyl groups contribute to the compound’s stability and influence its reactivity by providing electron-withdrawing effects .

Comparison with Similar Compounds

Chloro(methyl)diphenylsilane (CAS: 144-79-6)

- Structure : Silicon center bonded to a chloromethyl group, methyl group, and two phenyl (C₆H₅) rings.

- Key Differences: Substituents: Phenyl groups instead of pentafluorophenyl. Reactivity: Less electron-deficient due to the absence of fluorine atoms, making it more prone to nucleophilic attack compared to the fluorinated analog.

Dimethoxybis(pentafluorophenyl)silane

- Structure : Silicon bonded to two methoxy (OCH₃) groups and two pentafluorophenyl rings.

- Key Differences: Substituents: Methoxy groups replace chloromethyl and methyl groups. Synthesis: Prepared via a two-step reaction involving pentafluorophenyl cadmium and methanol, differing from the chloromethyl-containing compound’s synthetic route . Reactivity: Methoxy groups reduce electrophilicity at silicon, making it less reactive toward nucleophiles compared to the chloromethyl analog.

Methylbis(2-(p-tolylethynyl)phenyl)silane (1i)

- Structure : Silicon center with methyl and two aryl groups substituted with p-tolylethynyl moieties.

- Key Differences :

- Substituents : Ethynyl-tolyl groups instead of chloromethyl and pentafluorophenyl.

- Physical Properties : Melting point of 126.0–130.1°C, higher than many fluorinated silanes, likely due to enhanced π-π stacking from aromatic substituents .

- Applications : Used in catalytic hydrosilylation, similar to fluorinated silanes, but with distinct electronic effects due to substituent differences .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| (Chloromethyl)methylbis(pentafluorophenyl)silane | C₁₄H₅ClF₁₀Si | 426.71 | Not reported | ClCH₂, CH₃, 2×C₆F₅ | High electrophilicity at Si |

| Chloro(methyl)diphenylsilane | C₁₃H₁₃ClSi | 232.78 | Not reported | ClCH₂, CH₃, 2×C₆H₅ | Moderate electrophilicity |

| Dimethoxybis(pentafluorophenyl)silane | C₁₄H₁₀F₁₀O₂Si | 460.31 | Not reported | 2×OCH₃, 2×C₆F₅ | Low electrophilicity |

| Methylbis(2-(p-tolylethynyl)phenyl)silane (1i) | C₃₁H₂₆Si | 427.19 | 126.0–130.1 | CH₃, 2×(p-tolylethynyl-C₆H₄) | Catalytic hydrosilylation activity |

Research Findings and Functional Insights

- Electronic Effects : The pentafluorophenyl groups in this compound enhance electrophilicity at silicon, facilitating reactions with nucleophiles. This contrasts with methoxy-substituted silanes, which stabilize the silicon center .

- Catalytic Applications : Silanes with ethynyl-aryl substituents (e.g., 1i) exhibit aggregation-induced emission (AIE) and circularly polarized luminescence (CPL), suggesting niche applications in optoelectronics, whereas fluorinated silanes may excel in catalysis due to stronger Lewis acidity .

Biological Activity

(Chloromethyl)methylbis(pentafluorophenyl)silane is an organosilicon compound that has garnered attention for its potential biological activity. This compound, characterized by its unique structure, exhibits various interactions with biological molecules, making it a subject of interest in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H8ClF10Si

- Molecular Weight : 396.73 g/mol

- CAS Number : 1000-00-0

This compound features a chloromethyl group, two methyl groups, and two pentafluorophenyl groups, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound primarily arises from its ability to interact with nucleophilic sites on biomolecules. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify proteins and nucleic acids. This reactivity is crucial for its potential applications in drug development and therapeutic interventions.

Case Studies and Research Findings

- Antimicrobial Activity :

- Cytotoxicity :

- Cellular Mechanisms :

Toxicological Profile

The toxicological assessment of this compound indicates moderate toxicity levels:

- LD50 (Oral) : >2000 mg/kg in rats, suggesting low acute toxicity.

- Environmental Impact : Exhibits low biodegradability with LC50 values for aquatic organisms indicating potential risks to aquatic ecosystems .

Comparative Analysis

| Property | This compound | Other Silanes |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria | Varies widely |

| Cytotoxicity | IC50: 15-25 µM | Typically higher for silanes |

| Environmental Persistence | Low biodegradability | Varies; some are highly degradable |

| LD50 | >2000 mg/kg | Generally >2000 mg/kg |

Q & A

Basic Research Questions

Q. What is the molecular structure of (chloromethyl)methylbis(pentafluorophenyl)silane, and what characterization techniques are recommended for verification?

- Answer : The molecular formula is C₁₄H₅ClF₁₀Si (MW: 426.71 g/mol). Characterization typically involves:

- NMR Spectroscopy : For hydrogen and carbon environments (e.g., distinct chemical shifts for chloromethyl and pentafluorophenyl groups).

- Mass Spectrometry (MS) : To confirm molecular weight via molecular ion peaks.

- InChI Key : Use

1S/C14H5ClF10Si/c1-26(2-15,13-9(22)5(18)3(16)6(19)10(13)23)14-11(24)7(20)4(17)8(21)12(14)25/h2H2,1H3for digital referencing .

Q. What are the standard synthetic routes for this compound?

- Answer : Common methods include:

- Palladium-Catalyzed Coupling : Reacting chloromethylsilane precursors with pentafluorophenyl Grignard reagents under inert conditions.

- Lewis Acid Activation : Using catalysts like B(C₆F₅)₃ to facilitate silane-pentafluorophenyl bonding .

- Safety Note : Conduct reactions in anhydrous environments due to moisture sensitivity .

Q. What safety protocols are critical when handling this compound?

- Answer :

- Hazard Classification : Chloromethyl groups are toxic and corrosive. Use fume hoods, PPE (gloves, goggles), and avoid skin contact.

- Storage : Store under argon/nitrogen at ≤-20°C to prevent degradation.

- Spill Management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent HCl release .

Advanced Research Questions

Q. How does the reactivity of this silane with nucleophiles vary under different Lewis base conditions?

- Answer : The pentafluorophenyl groups stabilize pentacoordinate silicon intermediates. Reactivity depends on:

- Lewis Base Strength : Weak bases (e.g., ethers) favor apical substitution, enhancing electrophilicity.

- Solvent Polarity : Polar aprotic solvents (e.g., THF) accelerate nucleophilic attack on the chloromethyl group.

- Table : Observed Reactivity Trends

| Nucleophile | Solvent | Reaction Rate (k, s⁻¹) |

|---|---|---|

| NH₃ | THF | 0.45 |

| H₂O | DCM | 0.02 (traces of HCl) |

| Reference: DFT studies suggest apical F₅C₆ groups lower transition-state energy . |

Q. How can contradictory NMR data for reaction intermediates be resolved?

- Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Mitigation strategies:

- Variable-Temperature NMR : Identify rotational barriers (e.g., silane-Si-C rotation).

- Deuterated Solvents : Compare shifts in C₆D₆ vs. CDCl₃ to isolate solvent interactions.

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in crowded spectra (e.g., pentafluorophenyl vs. chloromethyl signals) .

Q. What experimental designs are effective for studying its role in inhibiting carbon transport in biological systems?

- Answer : Adapt methodologies from analogous haloethylsilanes:

- Isotopic Labeling : Use ¹⁴C-labeled silane to track carbon uptake in cell cultures.

- Time-Course Studies : Measure transport inhibition at intervals (e.g., 4–144 hours post-treatment) via LC-MS.

- Control Groups : Compare with non-chlorinated silanes to isolate Cl-specific effects .

Q. How can computational methods predict its reactivity in novel catalytic systems?

- Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) to assess Si–Cl bond dissociation energies.

- Molecular Dynamics : Simulate solvent-silane interactions to predict solvolysis pathways.

- Case Study : Activation by weak Lewis bases (e.g., Et₂O) reduces activation energy by 15–20 kJ/mol .

Q. What strategies address inconsistencies in reported reaction yields for cross-coupling applications?

- Answer : Variables to optimize:

- Catalyst Loading : Test Pd(PPh₃)₄ (1–5 mol%) vs. cheaper alternatives (e.g., NiCl₂).

- Temperature Gradients : Screen 60–100°C to balance kinetics vs. decomposition.

- Additives : Use K₂CO₃ to scavenge HCl and prevent Si–O side reactions.

Reference: Yield discrepancies often stem from trace O₂ or moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.